1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
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Overview
Description
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can be synthesized through the alkylation of DABCO with tetradecyl bromide. The reaction typically involves dissolving DABCO in a suitable solvent such as methanol, followed by the addition of tetradecyl bromide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified through recrystallization or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Transalkylation: The compound can participate in transalkylation reactions, where alkyl groups are transferred between molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, oxidizing agents, and reducing agents. Reaction conditions vary depending on the specific reaction but often involve solvents such as methanol or ethanol and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, nucleophilic substitution reactions typically yield substituted products, while transalkylation reactions result in the transfer of alkyl groups .
Scientific Research Applications
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide involves its high nucleophilicity and basicity. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. It can also function as a base, abstracting protons from acidic substrates. These properties enable it to participate in a wide range of chemical reactions, including nucleophilic substitution and transalkylation .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure to DABCO but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Uniqueness
1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is unique due to its high nucleophilicity and basicity, which make it a valuable reagent in various chemical reactions. Its ability to participate in nucleophilic substitution and transalkylation reactions sets it apart from other similar compounds .
Properties
CAS No. |
62634-13-3 |
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Molecular Formula |
C20H41BrN2 |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C20H41N2.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
CGRRZELFDYAMIN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] |
Origin of Product |
United States |
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